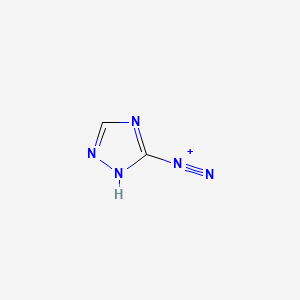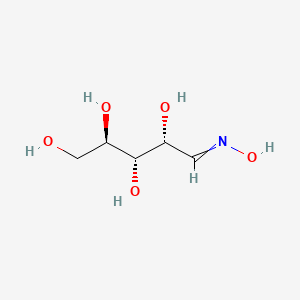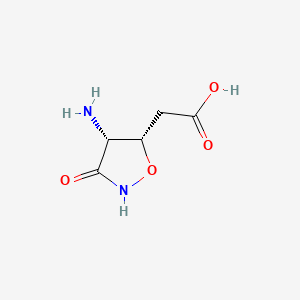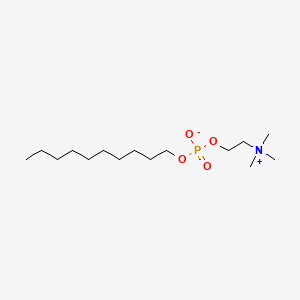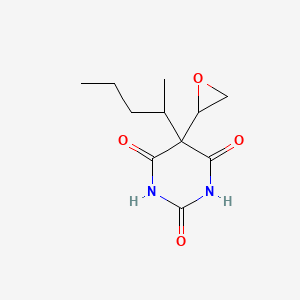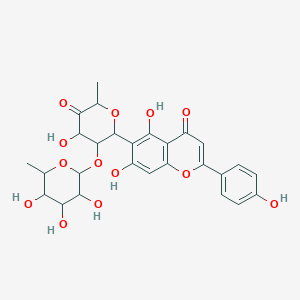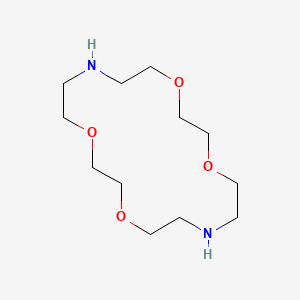
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
Übersicht
Beschreibung
Molecular Structure Analysis The molecular structure of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane complexes has been extensively investigated. For example, the crystal and molecular structure of its zinc complex reveals a six-coordinated zinc cation within the macrocyclic cavity, forming an irregular octahedral coordination sphere. This structural insight underlines the macrocycle's ability to encapsulate metal ions in a specific orientation, which is crucial for understanding its complexation behavior (Gluziński et al., 1989).
Chemical Reactions and Properties Chemical reactions involving 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane often result in the formation of complexes with distinct physical and chemical properties. The compound's reaction with π-electron acceptors, for example, leads to the formation of charge transfer complexes, showcasing its electron-donating capabilities. Such interactions highlight the versatility of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane in forming supramolecular structures with varied functionalities (Nour et al., 1999).
Physical Properties Analysis The physical properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivatives are influenced by their molecular structure and the nature of their complexation with metal ions. Studies have shown that these compounds exhibit significant selectivity towards specific metal ions, which can be attributed to the spatial arrangement and electronic properties of the macrocycle. This selectivity is crucial for applications in ion sensing and separation technologies (Brücher et al., 1993).
Chemical Properties Analysis The chemical properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane are characterized by its ability to form stable and selective complexes with various metal ions. The compound's complexation behavior is a key aspect of its chemical properties, influencing its potential applications in areas such as catalysis, drug delivery, and environmental remediation. The synthesis of fluorescent derivatives of this macrocycle further exemplifies its utility in designing molecules with specific chemical functionalities for analytical and bioanalytical applications (Bem et al., 2004).
Wissenschaftliche Forschungsanwendungen
Application 1: Spectroscopic Studies
- Summary of Application: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is used in spectroscopic studies of its complex-forming reaction with iodine .
Application 2: Ligand Preparation
- Summary of Application: This compound is used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .
Application 3: Study of Zirconium Facilitated Hydrolysis
- Summary of Application: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is used as a ligand in the study of zirconium facilitated hydrolysis of a dipeptide at neutral pH .
Application 4: Electrochemical Studies
- Summary of Application: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is used in electrochemical studies. Specifically, it is used as a macrocycle that facilitates the modification of the electrode used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples .
Application 5: Estimation of Riboflavin
Safety And Hazards
The safety information for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane includes the following hazard statements: H315 - H319 - H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 , which provide guidance on how to handle and store the substance safely .
Eigenschaften
IUPAC Name |
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMDJJTUQPXZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCNCCOCCOCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178699 | |
| Record name | Cryptand 2.2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane | |
CAS RN |
23978-55-4 | |
| Record name | Diaza-18-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptand 2.2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kryptofix 22 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cryptand 2.2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRYPTAND 2.2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLY51T1RSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

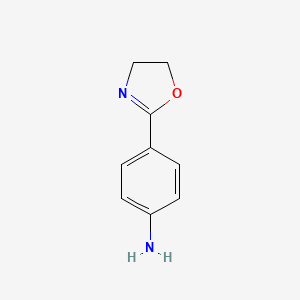
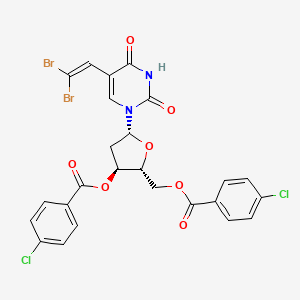
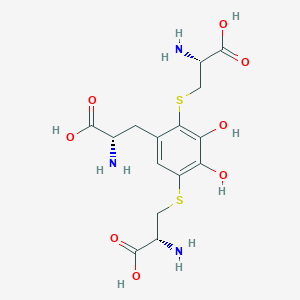
![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)
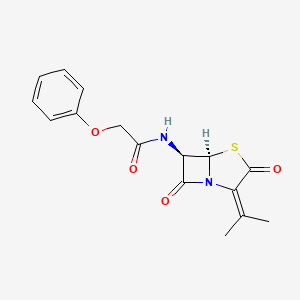
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)
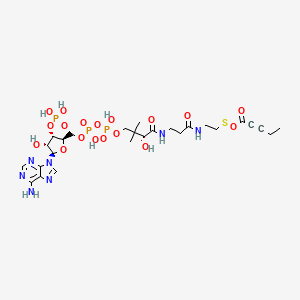
![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)
